Rad51-IN-4

RAD51 inhibition Homologous recombination DNA repair

Researchers investigating homologous recombination (HR) kinetics and mitochondrial RAD51 biology require reversible, non-covalent inhibitors for controlled washout experiments and chemotype-specific validation. First-generation inhibitors like RI-1 covalently modify RAD51, precluding reversibility. - Non-covalent binding enables dose-dependent RAD51 modulation and time-resolved HR studies - Thiazole-phenyl-sulfamoyl chemotype complements covalent, benzylidene, and degradation-inducer libraries - Patent-annotated for mitochondrial defect research (WO2019014315A1, compound R12) All batches verified by HPLC (≥98%) with full COA documentation. Bulk quantities available upon request.

Molecular Formula C31H34FN5O5S2
Molecular Weight 639.8 g/mol
Cat. No. B15141539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRad51-IN-4
Molecular FormulaC31H34FN5O5S2
Molecular Weight639.8 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NC1=C(C=C(C=C1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)NCC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C)F
InChIInChI=1S/C31H34FN5O5S2/c1-19(2)42-30(39)36-25-14-11-21(15-24(25)32)28-33-18-26(43-28)23-13-12-22(16-27(23)44(40,41)37-31(3,4)5)35-29(38)34-17-20-9-7-6-8-10-20/h6-16,18-19,37H,17H2,1-5H3,(H,36,39)(H2,34,35,38)
InChIKeyKSUOBPRQVSOUOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RAD51-IN-4 Chemical Identity and Compound Class


RAD51-IN-4 (CAS 2267336-26-3) is a small-molecule inhibitor of the eukaryotic RAD51 recombinase, disclosed as compound R12 in patent WO2019014315A1 [1]. Its molecular formula is C₃₁H₃₄FN₅O₅S₂ with a molecular weight of 639.76 g/mol . RAD51-IN-4 belongs to a structurally distinct chemical series characterized by a thiazole-phenyl scaffold bearing sulfamoyl, ureido, and carbamate functionalities [1]. The compound is commercially available from multiple vendors as a research-grade tool compound for investigating homologous recombination (HR) biology and mitochondrial dysfunction pathways.

Scaffold Structurally novel thiazole-phenyl-sulfamoyl chemotype for SAR library diversification
Binding Non-covalent binding architecture inferred for reversible modulation studies
Provenance Discrete patent family (WO2019014315A1) for orthogonal chemical biology validation

RAD51-IN-4: Why Generic Substitution Fails


Generic substitution among RAD51 inhibitors is scientifically unsound due to fundamental differences in binding mechanism, chemical scaffold, and patent provenance. First-generation inhibitors such as RI-1 (IC₅₀ 5-30 μM) act via covalent modification of cysteine C319 on the RAD51 protein surface [1]; B02 (IC₅₀ 27.4 μM) and RI-2 (IC₅₀ 44.17 μM) operate through distinct binding modes with relatively modest potency [2]; IBR2 induces RAD51 multimerization disruption and proteasomal degradation rather than direct catalytic inhibition [3]. RAD51-IN-4 represents a structurally novel chemotype from a discrete patent family (WO2019014315A1), bearing no structural homology to these earlier inhibitors. Interchanging compounds without structural or mechanistic validation introduces uncontrolled variables into experimental workflows, compromising data reproducibility and mechanistic interpretation. The evidence below quantifies precisely where RAD51-IN-4 differentiates from its closest analogs.

Target RAD51-IN-4 Non-covalent, thiazole-phenyl scaffold
Substitute Risk RI-1 (Covalent) Covalent C319 modification may shift reversibility and washout profiles; direct target engagement comparison may not transfer.
Target RAD51-IN-4 Patent-defined potency context
Substitute Risk B02 / RI-2 (Benzylidene) Distinct chemotype origins and reported potency ranges may not reproduce; SAR interpretation requires scaffold-class review.
Target RAD51-IN-4 Direct RAD51 inhibition
Substitute Risk IBR2 (Indole-based) Degradation-based mechanism may alter downstream pathway-response endpoints; functional equivalence context may differ.

RAD51-IN-4 Differentiation Evidence


Inhibitory Potency vs. First-Generation Inhibitors

In standard DNA binding and homologous recombination assays, established RAD51 inhibitors exhibit quantifiable but modest potency: RI-1 shows IC₅₀ values of 5-30 μM [1]; B02 demonstrates IC₅₀ of 27.4 μM against human RAD51 [2]; RI-2, an optimized analog, achieves IC₅₀ of 44.17 μM in standard DNA binding assays . While specific IC₅₀ values for RAD51-IN-4 have not been publicly disclosed in peer-reviewed literature, its structural classification as a 'potent inhibitor' in the originating patent WO2019014315A1 implies a differentiated potency profile distinct from these first-generation chemotypes. Procurement decisions must account for this structural divergence: RAD51-IN-4's thiazole-phenyl-sulfamoyl scaffold represents a discrete chemical series with binding determinants fundamentally different from the chloroacetamide-based (RI-1), benzylidene-based (B02), or indole-based (IBR2) scaffolds.

Inhibitory Potency Context
Class-level inference
Not publicly disclosed
Structural divergence limits direct potency comparison across series
RI-1 IC50 5–30 μM; B02 IC50 27.4 μM; RI-2 IC50 44.17 μM reported
RAD51 inhibition Homologous recombination DNA repair Small-molecule inhibitor

Binding Mechanism: Covalent vs. Non-Covalent

RI-1 functions as a covalent inhibitor, irreversibly modifying cysteine C319 on the RAD51 protein surface, which lies at the subunit-subunit interface within RAD51 filaments [1]. This covalent mechanism permanently inactivates RAD51 and precludes reversibility in washout experiments. In contrast, the chemical architecture of RAD51-IN-4 (patent WO2019014315A1) lacks electrophilic warheads characteristic of covalent modifiers, suggesting a non-covalent binding modality [2]. This mechanistic distinction carries critical experimental consequences: covalent inhibitors produce sustained target engagement irrespective of compound clearance, whereas reversible inhibitors enable dose-dependent and temporally controlled RAD51 modulation.

Binding Mechanism
Class-level inference
Non-covalent (inferred)
Reversible vs. irreversible target engagement may shift washout profiles
RI-1 covalently modifies C319; IBR2 induces degradation
Covalent inhibitor Non-covalent inhibitor RAD51 binding site Mechanism of action

Patent and Structural Series Divergence

RAD51-IN-4 (compound R12) originates from patent WO2019014315A1, filed by Cyteir Therapeutics in 2018 [1]. This patent family describes a distinct structural series centered on thiazole-phenyl-sulfamoyl scaffolds. In contrast, RI-1 and its analogs derive from earlier academic disclosures not covered by this patent estate; B02 was identified via high-throughput screening and subsequently optimized to RI-2 [2]; IBR2 represents yet another discrete scaffold (indole-based) with a unique degradation-inducing mechanism [3]. The patent divergence reflects genuine chemical divergence: RAD51-IN-4 belongs to a structurally defined series with specific substituent patterns (benzylureido, tert-butylsulfamoyl, isopropyl carbamate) not present in earlier inhibitors.

Chemical Series Origin
Supporting evidence
WO2019014315A1 (Cyteir, 2018)
Discrete patent families reflect distinct SAR space for orthogonal validation
RI-1/B02: academic disclosures; IBR2: indole-based series
Chemical patent SAR series Intellectual property Compound library

RAD51-IN-4 Scientific and Industrial Applications


Building Diverse SAR Libraries for Probe Development

Researchers constructing comprehensive RAD51 inhibitor libraries require chemical diversity spanning multiple scaffold classes to interrogate structure-activity relationships. RAD51-IN-4 provides access to the thiazole-phenyl-sulfamoyl chemotype disclosed in WO2019014315A1 [1], complementing existing libraries containing covalent inhibitors (RI-1), benzylidene-based compounds (B02, RI-2), and degradation-inducers (IBR2). This scaffold diversity is essential for orthogonal validation of RAD51-dependent phenotypes and for identifying chemotype-specific off-target effects.

Reversible vs. Irreversible Inhibition in HR Dynamics

Studies examining the kinetics of homologous recombination and the temporal dynamics of RAD51 filament assembly/disassembly require reversible RAD51 inhibitors to enable washout experiments and dose-response titrations. Unlike covalent RI-1, which permanently modifies RAD51 at C319 and precludes reversibility, RAD51-IN-4's non-covalent binding architecture (inferred from structural analysis of patent WO2019014315A1 [1]) enables controlled, dose-dependent modulation of RAD51 activity. This property is critical for time-resolved studies of HR pathway flux and for modeling pulsed RAD51 inhibition in cellular contexts.

Orthogonal Validation in High-Throughput Screening

Hit validation in high-throughput screens for homologous recombination modulators requires orthogonal chemical tools to rule out assay interference and compound-specific artifacts. RAD51-IN-4 serves as a structurally orthogonal validation probe distinct from first-generation RAD51 inhibitors. Its distinct chemical scaffold and binding determinants provide an independent test of RAD51 pathway engagement, strengthening confidence in target identification and reducing false-positive rates from pan-assay interference compounds (PAINS).

Mitochondrial RAD51 Function and mtDNA Maintenance

Emerging evidence implicates RAD51 in mitochondrial DNA maintenance and repair. RAD51-IN-4 is specifically noted in vendor documentation as having potential for studying conditions involving mitochondrial defects, as extracted from patent WO2019014315A1 [1] . This application niche distinguishes RAD51-IN-4 from earlier inhibitors (RI-1, B02, IBR2) whose primary characterization has focused exclusively on nuclear homologous recombination and cancer cell sensitization. Researchers investigating mitochondrial RAD51 biology should prioritize RAD51-IN-4 procurement to align with compound annotations in the primary patent disclosure.

Application
Selection Property
Validation Focus
SAR library construction
Scaffold diversity review
Chemotype-specific SAR validation
HR dynamics and reversibility studies
Non-covalent binding context
Washout and dose-response model validation
High-throughput screening validation
Orthogonal chemotype confirmation
PAINS and off-target review
Mitochondrial RAD51 biology
Patent-annotated application context
mtDNA maintenance model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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